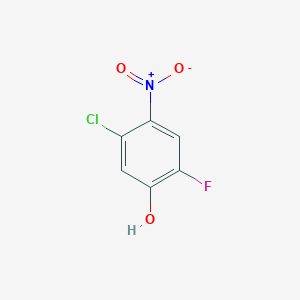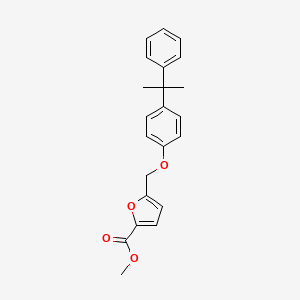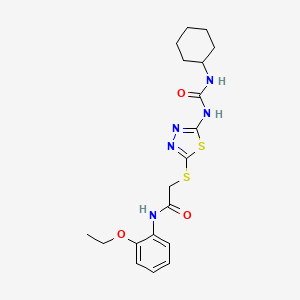![molecular formula C16H19FN4O B2495954 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2415455-81-9](/img/structure/B2495954.png)
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a methoxypyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
-
Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 1-(3-fluorobenzyl)piperazine with 4-methoxypyrimidine-2-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated purification systems can streamline the process, ensuring consistent quality of the final product.
化学反応の分析
Types of Reactions
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl or methoxypyrimidine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to various substituted analogs of the original compound.
科学的研究の応用
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
-
Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.
-
Pharmaceutical Development: : It serves as a lead compound in the development of new drugs targeting specific biological pathways, such as those involved in inflammation or cancer.
作用機序
The mechanism of action of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes, leading to altered levels of neurotransmitters and subsequent physiological effects.
類似化合物との比較
Similar Compounds
- 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- 2-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
Uniqueness
Compared to similar compounds, 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the methoxypyrimidine moiety may confer specific binding affinities to certain biological targets, enhancing its potential as a therapeutic agent.
特性
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-22-15-5-6-18-16(19-15)21-9-7-20(8-10-21)12-13-3-2-4-14(17)11-13/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSMQLFYDLAMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-fluorophenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2495875.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/new.no-structure.jpg)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)





![2-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495892.png)
